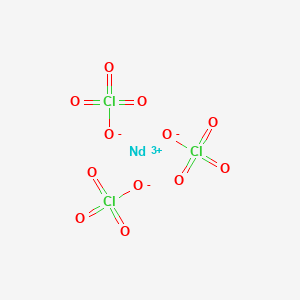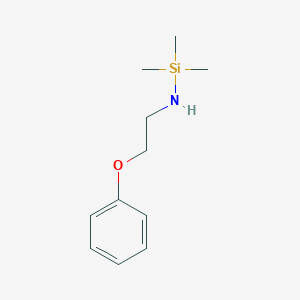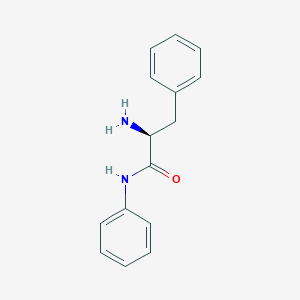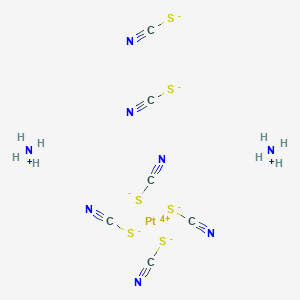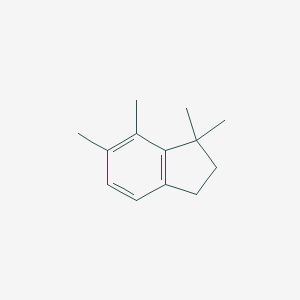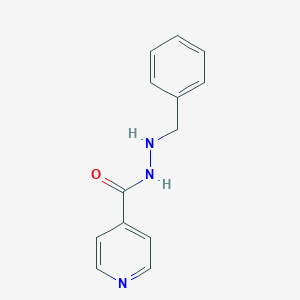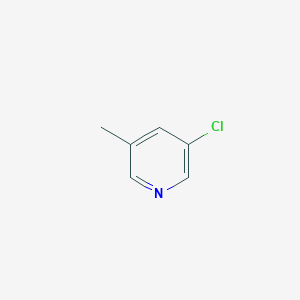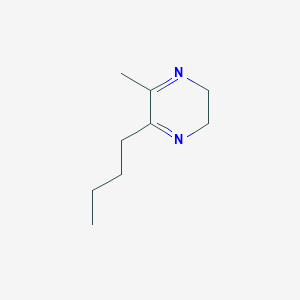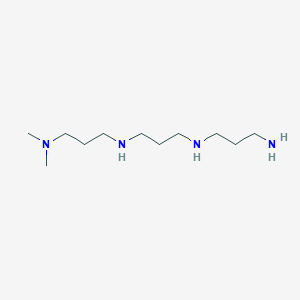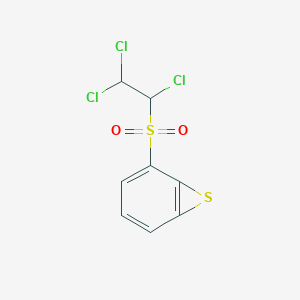
S-Trichlorovinyl benzenethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Trichlorovinyl benzenethiosulfonate, commonly known as TCVB, is a chemical compound that has been widely used in scientific research for many years. TCVB is a thiol-reactive compound that has been used as a cross-linking agent and as a tool for the study of protein structure and function.
Mecanismo De Acción
TCVB is a thiol-reactive compound that reacts with the thiol groups on cysteine residues in proteins. This reaction results in the formation of a covalent bond between the TCVB molecule and the protein, which can be used to cross-link proteins or to modify the activity of specific amino acid residues.
Efectos Bioquímicos Y Fisiológicos
TCVB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and to induce the formation of protein aggregates. TCVB has also been shown to induce apoptosis in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TCVB in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This can be useful for studying the structure and function of specific proteins. However, TCVB can also have non-specific effects on proteins, which can make interpretation of results more difficult.
Direcciones Futuras
1. Development of new TCVB analogs with improved selectivity and specificity for protein modification.
2. Use of TCVB in combination with other cross-linking agents to study protein-protein interactions.
3. Use of TCVB to study the structure and function of nucleic acids.
4. Use of TCVB in drug discovery research to identify compounds that can modulate protein activity.
Métodos De Síntesis
TCVB is synthesized by reacting trichloroethylene with sodium benzenethiosulfinate in the presence of a strong acid catalyst. The resulting product is purified by recrystallization to obtain pure TCVB.
Aplicaciones Científicas De Investigación
TCVB has been used extensively in scientific research as a cross-linking agent to study protein-protein interactions, protein structure, and protein function. It has also been used to study the structure and function of nucleic acids.
Propiedades
Número CAS |
16627-02-4 |
|---|---|
Nombre del producto |
S-Trichlorovinyl benzenethiosulfonate |
Fórmula molecular |
C8H5Cl3O2S2 |
Peso molecular |
303.6 g/mol |
Nombre IUPAC |
2-(1,2,2-trichloroethylsulfonyl)-7-thiabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C8H5Cl3O2S2/c9-7(10)8(11)15(12,13)5-3-1-2-4-6(5)14-4/h1-3,7-8H |
Clave InChI |
GHQFMPNACCACOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl |
SMILES canónico |
C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl |
Sinónimos |
Benzenethiosulfonic acid S-(trichlorovinyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





